
5-(Tributylstannyl)pent-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tributylstannyl)pent-3-en-1-ol is an organotin compound characterized by the presence of a tributylstannyl group attached to a pentenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of a suitable pentenol precursor with a tributylstannyl reagent. One common method is the hydrostannylation of a pentenol derivative using tributyltin hydride in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tributylstannyl)pent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pentenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin-based materials with unique properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 5-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trimethylstannyl)pent-3-en-1-ol
- 5-(Triethylstannyl)pent-3-en-1-ol
- 5-(Triphenylstannyl)pent-3-en-1-ol
Uniqueness
5-(Tributylstannyl)pent-3-en-1-ol is unique due to the specific properties imparted by the tributylstannyl group. Compared to its trimethyl, triethyl, and triphenyl counterparts, the tributylstannyl group provides a balance of steric bulk and electronic effects, making it particularly useful in certain synthetic applications. The compound’s reactivity and stability are also influenced by the size and nature of the substituent groups.
Eigenschaften
CAS-Nummer |
99545-32-1 |
|---|---|
Molekularformel |
C17H36OSn |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
5-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h2-3,6H,1,4-5H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BYUNNGWYDSHVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


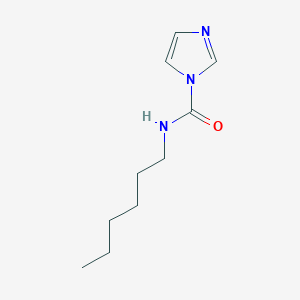
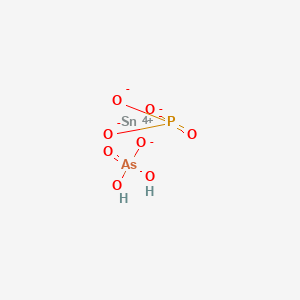
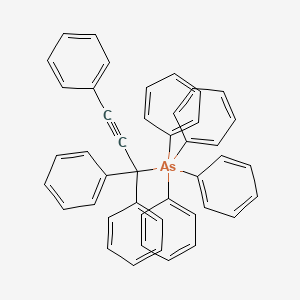

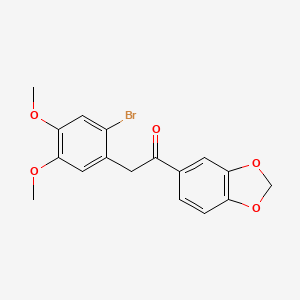
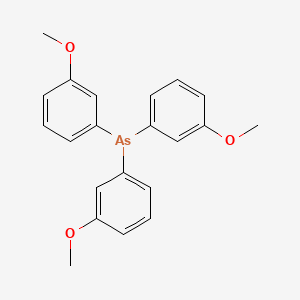
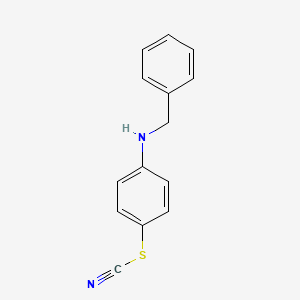
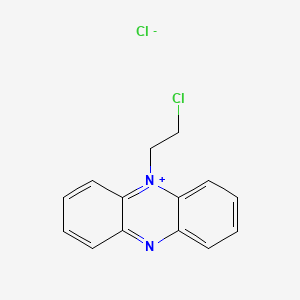
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
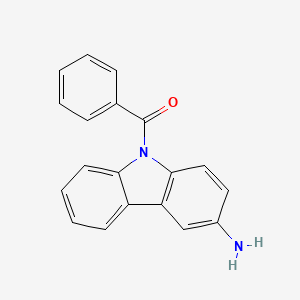
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
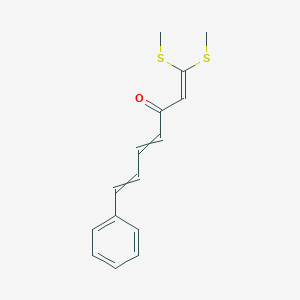
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
